molecular formula C14H14N2O3S2 B5738360 N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide

N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide

Cat. No. B5738360
M. Wt: 322.4 g/mol
InChI Key: NIYGMESWCJGHGE-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide, also known as STF-118804, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has been shown to selectively inhibit the growth of cancer cells that are dependent on the von Hippel-Lindau (VHL) tumor suppressor protein.

Mechanism of Action

N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide works by inhibiting the activity of the HIF-2α protein, which is stabilized in the absence of VHL and promotes the growth of cancer cells. By inhibiting HIF-2α, N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide can selectively target cancer cells that are dependent on this protein for survival.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has been shown to have a range of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its high selectivity for cancer cells that are dependent on the VHL protein, and its ability to induce apoptosis in these cells. However, it also has limitations, including its potential toxicity and the need for further optimization to improve its efficacy.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide. One area of focus could be on optimizing the synthesis and formulation of the drug to improve its efficacy and reduce toxicity. Another area could be on developing combination therapies that use N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide in combination with other drugs to enhance its anticancer effects. Additionally, further research could be done to better understand the mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide and its potential applications in other diseases beyond cancer.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide involves several steps, starting with the reaction of 4-(aminosulfonyl)benzyl chloride with 2-thiophenecarboxaldehyde to produce an intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. It has been shown to selectively target cancer cells that are dependent on the VHL protein, which is often mutated or lost in many types of cancer.

properties

IUPAC Name

(E)-N-[(4-sulfamoylphenyl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c15-21(18,19)13-6-3-11(4-7-13)10-16-14(17)8-5-12-2-1-9-20-12/h1-9H,10H2,(H,16,17)(H2,15,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYGMESWCJGHGE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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